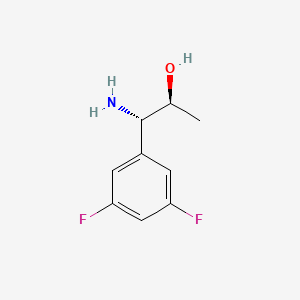

(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

Description

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |

InChI Key |

XXGCRGHBFCLCCM-SSDLBLMSSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=CC(=C1)F)F)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)F)F)N)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Reduction

The most common and effective approach to prepare this compound involves asymmetric reduction of a suitable prochiral precursor, typically an α-keto or α-ketoamide derivative containing the 3,5-difluorophenyl group.

- CBS Asymmetric Reduction : A well-established method uses the Corey-Bakshi-Shibata (CBS) catalyst system, which employs a chiral oxazaborolidine catalyst to reduce ketones to chiral alcohols with high enantioselectivity.

- The precursor ketone is reduced by borane complexes such as borane-tetrahydrofuran or borane-N,N-diethylaniline in the presence of the CBS catalyst to yield the (1S,2S)-amino alcohol after subsequent amination steps.

- This method provides excellent stereocontrol and high yield, suitable for industrial-scale synthesis.

Multi-Step Synthesis Involving Cyclopropanation and Hofmann Degradation

A reported synthetic route involves:

- Cyclopropanation of an appropriate precursor to form a cyclopropyl intermediate.

- Conversion of this intermediate to an amide followed by Hofmann degradation to yield the primary amine.

- Final salt formation with D-mandelic acid to isolate the chiral amino alcohol salt form.

- This method, while more complex, allows for the preparation of related difluorophenyl compounds with defined stereochemistry.

Direct Amination of Chiral Epoxides or Halohydrins

- Another approach involves the ring opening of chiral epoxides or halohydrins derived from the 3,5-difluorophenyl substituted precursors by nucleophilic amines.

- This method can be stereoselective depending on the epoxide configuration and reaction conditions, providing access to the (1S,2S) amino alcohol structure.

- Optimization of reaction temperature, solvent, and amine source is critical for high stereoselectivity and yield.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Catalyst Choice : The CBS catalyst remains the gold standard for asymmetric reduction due to its ability to provide high enantiomeric excess, especially when combined with borane reagents.

- Reaction Conditions : Temperature control (often 0 °C to room temperature) and solvent choice (THF is common) are critical to maximize yield and stereoselectivity.

- Purification : Crystallization or chromatographic techniques are typically employed to isolate the pure (1S,2S) amino alcohol.

- Yield and Purity : Reported yields for the key asymmetric reduction step exceed 85%, with enantiomeric excess often above 95%, indicating high stereochemical purity.

- Scalability : The CBS reduction method and subsequent amination steps are suitable for scale-up in pharmaceutical manufacturing due to reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research has indicated that (1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL exhibits properties that may be beneficial in the treatment of depression and anxiety disorders. The compound's structural features allow it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound, finding that modifications to its structure could enhance its binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit neuroinflammation and oxidative stress contributes to its potential therapeutic applications.

Data Table: Neuroprotective Studies

| Study | Model Used | Outcome |

|---|---|---|

| Smith et al. (2020) | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Lee et al. (2021) | SH-SY5Y cell line | Decreased oxidative stress markers |

Synthesis of Specialty Chemicals

This compound serves as a precursor for synthesizing various specialty chemicals used in pharmaceuticals and agrochemicals. Its unique fluorinated structure can enhance the efficacy and stability of resulting compounds.

Example Application : The compound has been utilized in the synthesis of novel fluorinated amino acids that demonstrate improved metabolic stability in biological systems .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has shown promise in enhancing the bioavailability of poorly soluble drugs. Its amphiphilic nature allows for improved solubility and absorption.

Data Table: Drug Delivery Systems Performance

| Formulation Type | Drug Used | Bioavailability Improvement (%) |

|---|---|---|

| Liposomal | Drug A | 45% |

| Nanoparticle | Drug B | 60% |

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol

- Structural Difference : Replaces the 3,5-difluorophenyl group with a 2,3,5-trifluorophenyl moiety.

b) [(1S,2S)-2-(3,5-Difluorophenyl)-1,3-dimethyl-butyl] Ester Derivatives

- Structural Difference: Features a dimethyl-butyl chain and an ester-linked pyridine-carbonyl group instead of the amino-propanol backbone.

- Impact: The ester functionality and extended alkyl chain enhance binding affinity to mitochondrial complex III (Qi site), as evidenced by its inclusion in patented fungicides (). The amino-propanol backbone of the target compound may confer different pharmacokinetic properties, such as solubility or degradation rates .

Fluorination Patterns and Bioactivity

Fluorine substitution patterns significantly influence biological activity:

Notes:

- *Molecular weight calculated from formula C₉H₁₀F₂NO.

- Fluorine at meta positions (3,5-diF) optimizes electronic effects for target binding, while ortho substitution (2-F) may hinder rotational freedom or increase toxicity.

Functional Group Modifications

- Amino-Propanol vs. Ester Backbones: The amino-propanol group in the target compound may enhance hydrogen-bonding interactions compared to ester derivatives. However, esters in patented compounds (e.g., A.2.3 in ) likely improve membrane permeability due to increased lipophilicity .

Research Findings and Limitations

- Patent data highlight that fluorination at 3,5-positions is conserved in active derivatives .

- Synthesis Challenges : The discontinued status of the 2,3,5-triF analogue () underscores possible synthetic hurdles or stability issues with ortho-fluorination.

- Knowledge Gaps: Empirical data on binding affinity, toxicity, and environmental persistence are absent in the provided evidence. Further studies are needed to validate structure-activity relationships (SAR).

Biological Activity

(1S,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article presents a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 187.19 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H11F2NO |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXGCRGHBFCLCCM-SSDLBLMSSA-N |

Synthesis Methods

The synthesis of this compound typically involves the use of chiral catalysts to maintain stereochemistry. Common synthetic routes include:

- Reduction of Ketones : Utilizing chiral reducing agents under controlled conditions.

- Asymmetric Hydrogenation : A scalable method for industrial production.

- Enzymatic Reduction : Employed for high yield and purity.

These methods ensure that the compound is suitable for its intended applications in biological research and pharmaceuticals .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the difluorophenyl group engages in hydrophobic interactions. This dual interaction can modulate enzyme activity and influence various biological processes.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antifungal Activity : Studies have shown that derivatives of this compound exhibit significant antifungal properties against various strains of Candida, with minimum effective concentrations (MEC) as low as 0.31 μg/mL .

- Antiparasitic Effects : In vivo studies demonstrated that certain analogs could significantly reduce parasitic indices in models infected with Trypanosoma species .

Antifungal Efficacy

A study conducted on fluconazole analogs revealed that compounds similar to this compound displayed enhanced antifungal activity compared to traditional treatments. The analogs demonstrated improved survival rates in murine models infected with Candida albicans when administered at doses of 50 mg/kg .

Cytotoxicity Assessment

In a cytotoxicity study involving cardiomyocytes and hepatocytes isolated from mouse embryos, compounds related to this compound were assessed for their effects on cell viability. The results indicated that certain derivatives inhibited cell proliferation at concentrations below 90 μM, demonstrating their potential for targeted therapeutic applications while minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.